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A Head-to-Head Battle of Allosteric SHP2
Inhibitors: TNO155 vs. SHP099
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has

emerged as a critical node in cellular signaling pathways, making it a prime target for drug

development. Two prominent allosteric inhibitors, TNO155 and SHP099, both developed by

Novartis, have been at the forefront of research. This guide provides a detailed comparative

analysis of their allosteric mechanisms, supported by experimental data, to inform researchers,

scientists, and drug development professionals.

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a pivotal role in the RAS-MAPK signaling cascade, a pathway crucial for cell growth,

differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers,

making it an attractive therapeutic target.[1] Allosteric inhibitors represent a novel approach by

binding to a site distinct from the active site, locking the enzyme in an inactive conformation.[2]

This comparative guide focuses on TNO155 and its predecessor, SHP099, which has been

instrumental in validating SHP2 as a druggable target.

Mechanism of Action: A Tale of Two Allosteric
Modulators
Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the

interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine
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phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-

inhibited conformation, preventing its interaction with upstream activators and subsequent

downstream signaling.[3] In this inactive state, the N-SH2 domain physically blocks the PTP

active site, thus inhibiting its catalytic function.

While sharing a common mechanism, TNO155 was developed as a structurally optimized

successor to SHP099, aiming to improve upon its predecessor's pharmacological properties.[2]

SHP099, despite its high potency, has been associated with certain liabilities, including

phototoxicity and off-target effects such as hERG toxicity, which are attributed to its highly basic

amine group.[2] TNO155 was designed to mitigate these issues while retaining or even

enhancing on-target potency.

Caption: Allosteric inhibition of the SHP2 signaling pathway.

Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the biochemical activity

and cellular potency of TNO155 and SHP099. TNO155 consistently demonstrates superior

potency across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of TNO155 vs. SHP099

Inhibitor Target Assay Type IC50 Reference

TNO155 Wild-Type SHP2 Biochemical 11 nM [3]

SHP099 Wild-Type SHP2 Biochemical 71 nM [3]

TNO155 KYSE520 cells pERK Inhibition 8 nM [4]

SHP099 KYSE520 cells pERK Inhibition ~250 nM [4]

TNO155 KYSE520 cells Cell Proliferation 100 nM [4]

SHP099
MDA-MB-468

cells
pERK Inhibition ~250 nM [4]

Table 2: Comparative Cellular IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell

Lines
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Cell Line TNO155 IC50 (µM) SHP099 IC50 (µM)

ORL-48 0.39 5.32

ORL-115 0.51 6.88

ORL-136 0.62 7.21

... (data for 18 other cell lines) ... ...

Data adapted from a study on 21 OSCC cell lines, where TNO155 was generally more

efficacious than SHP099.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against full-length human

SHP2.

Materials:

Full-length human SHP2 protein

Phosphorylated insulin receptor substrate 1 (p-IRS1) peptide (activator)

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) (substrate)

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20,

and 5 mM DTT.

Test compounds (TNO155, SHP099) dissolved in DMSO.

Procedure:

Prepare a solution of SHP2 protein and p-IRS1 peptide in the assay buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the test compounds at various concentrations to the wells of a 384-well plate.

Add the SHP2/p-IRS1 mixture to the wells and incubate for a specified period to allow for

compound binding and enzyme activation.

Initiate the enzymatic reaction by adding the DiFMUP substrate.

Monitor the fluorescence intensity over time, which corresponds to the rate of DiFMUP

dephosphorylation.

Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-

response curve.
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Caption: Workflow for the SHP2 biochemical inhibition assay.

Cellular p-ERK Inhibition Assay (Western Blot)
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This assay measures the ability of the inhibitors to block the SHP2-mediated activation of the

downstream kinase ERK in a cellular context.

Materials:

Cancer cell line (e.g., KYSE-520)

Cell culture medium and supplements

Test compounds (TNO155, SHP099)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified duration

(e.g., 2 hours).

Lyse the cells on ice and collect the protein lysates.

Determine protein concentration using a BCA or similar assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies against p-ERK and total-ERK.

Incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the ratio of p-ERK to total-ERK and calculate the

IC50 values.
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Caption: Experimental workflow for p-ERK Western blot analysis.

Conclusion
The comparative analysis of TNO155 and SHP099 reveals a clear progression in the

development of allosteric SHP2 inhibitors. While both compounds effectively target the same

allosteric pocket to stabilize the inactive conformation of SHP2, TNO155 exhibits significantly

enhanced potency in both biochemical and cellular assays.[5] Studies have shown that

TNO155 has substantially higher single-agent antitumor activity compared to SHP099, and

lower doses are required to achieve similar effects.[5] This suggests that the structural

optimizations incorporated into TNO155 have successfully addressed some of the limitations of

SHP099, leading to a more potent and potentially safer therapeutic candidate. The provided

experimental protocols offer a robust framework for researchers to further investigate these and

other SHP2 inhibitors, contributing to the ongoing efforts to develop effective targeted therapies

for a range of cancers.
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[https://www.benchchem.com/product/b15578838#a-comparative-study-of-the-allosteric-
mechanisms-of-shp2-in-29-and-tno155]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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